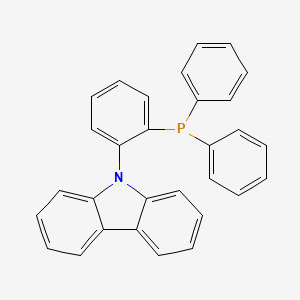![molecular formula C17H21BO3 B6160404 [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol CAS No. 905971-65-5](/img/no-structure.png)
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound with the formula C6H13BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through various reactions. For example, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index n20/D of 1.396 .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol' involves the conversion of 5-bromo-1-naphthol to the boronic acid derivative, followed by the Suzuki coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to obtain the desired product.", "Starting Materials": [ "5-bromo-1-naphthol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride", "Pd(PPh3)4", "K2CO3", "DMF", "EtOH" ], "Reaction": [ "Step 1: Conversion of 5-bromo-1-naphthol to 5-bromo-1-naphthylboronic acid using NaOH and H3BO3 in water.", "Step 2: Preparation of the Suzuki coupling reaction mixture by adding 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride, Pd(PPh3)4, K2CO3, and DMF in EtOH.", "Step 3: Heating the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 4: Workup of the reaction mixture by adding water and extracting the product with ethyl acetate.", "Step 5: Purification of the product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase." ] } | |
| 905971-65-5 | |
Molekularformel |
C17H21BO3 |
Molekulargewicht |
284.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



